10-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine 10-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Brand Name: Vulcanchem
CAS No.: 892736-89-9
VCID: VC5419374
InChI: InChI=1S/C21H16ClN5O3S2/c1-30-17-5-3-2-4-13(17)12-23-19-18-16(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,24)
SMILES: COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Molecular Formula: C21H16ClN5O3S2
Molecular Weight: 485.96

10-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

CAS No.: 892736-89-9

Cat. No.: VC5419374

Molecular Formula: C21H16ClN5O3S2

Molecular Weight: 485.96

* For research use only. Not for human or veterinary use.

10-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine - 892736-89-9

Specification

CAS No. 892736-89-9
Molecular Formula C21H16ClN5O3S2
Molecular Weight 485.96
IUPAC Name 10-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Standard InChI InChI=1S/C21H16ClN5O3S2/c1-30-17-5-3-2-4-13(17)12-23-19-18-16(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,24)
Standard InChI Key SFKNHPCPWBRBKO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

The compound is a polycyclic sulfonamide derivative with a complex tricyclic core. Key structural and physicochemical properties are summarized below:

Table 1: Chemical and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₁₆ClN₅O₃S₂
Molecular Weight485.96 g/mol
IUPAC Name10-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
SMILESCOC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Key Functional GroupsSulfonamide, methoxybenzyl, thia-triazatricyclic core

The structure combines a 4-chlorobenzenesulfonyl group, a 2-methoxyphenylmethyl substituent, and a fused tetraazatricyclic system containing sulfur and nitrogen heteroatoms. The tricyclic core likely contributes to conformational rigidity, which may enhance binding affinity in biological systems .

Synthesis and Reaction Pathways

The synthesis of this compound is inferred from analogous sulfonamide derivatives and heterocyclic systems described in the literature.

Key Synthetic Steps

  • Formation of the Tricyclic Core: The tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen system is likely constructed via cyclization reactions. Similar tricyclic frameworks are synthesized using [3+2] cycloadditions or metal-catalyzed coupling .

  • Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced via reaction of the amine precursor with 4-chlorobenzenesulfonyl chloride (CAS: 98-60-2) in the presence of a base (e.g., pyridine or DIEA) .

  • Methoxybenzyl Attachment: The 2-methoxyphenylmethyl group is introduced through alkylation or reductive amination, as seen in related N-benzyl sulfonamide syntheses .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Sulfonamide Formation4-Chlorobenzenesulfonyl chloride, DIEA, CH₃CN, 0–5°C91.93%
CyclizationPd(PhCN)₂Cl₂, tributylphosphine, Na₂CO₃, dioxane, 90°C98.7%

Physicochemical Properties

While solubility data for this specific compound are unavailable, its logP (calculated: ~4.4) suggests moderate lipophilicity, typical of sulfonamide derivatives . The sulfonyl group enhances stability against enzymatic degradation, a feature exploited in drug design .

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous reactions exceed 90%, but scalability under green chemistry conditions (e.g., ultrasound-assisted synthesis) remains unexplored .

  • Biological Profiling: Targeted assays for kinase inhibition, antimicrobial activity, and cytotoxicity are needed to elucidate mechanisms.

  • Structural Modifications: Introducing polar groups (e.g., carboxylic acids) could improve solubility for in vivo studies .

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